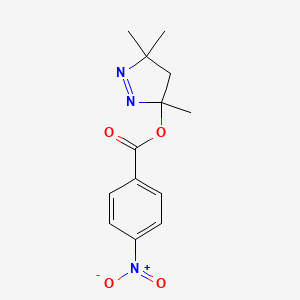
1-(2-fluorobenzoyl)-3H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorobenzoyl)-3H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the fluorobenzoyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-fluorobenzoyl)-3H-indol-2-one typically involves the reaction of 2-fluorobenzoyl chloride with indole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. These methods often incorporate advanced purification techniques to ensure the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
1-(2-Fluorobenzoyl)-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the indole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the fluorobenzoyl moiety, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the fluorobenzoyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(2-Fluorobenzoyl)-3H-indol-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new indole-based molecules with potential biological activities.
Biology: It serves as a probe in biochemical studies to investigate the interactions of indole derivatives with various biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorobenzoyl)-3H-indol-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-Fluorobenzoyl)-3H-indol-2-one can be compared with other indole derivatives and fluorobenzoyl-containing compounds. Similar compounds include:
1-(2-Fluorobenzoyl)pyrrolidine: This compound shares the fluorobenzoyl group but has a pyrrolidine ring instead of an indole ring. It exhibits different biological activities and applications.
2-(Fluorobenzoyl)cyclohexane-1,3-diones: These compounds contain a cyclohexane ring and are used in the synthesis of various heterocyclic structures.
The uniqueness of this compound lies in its indole core, which imparts specific biological activities and chemical reactivity. Its fluorinated structure further enhances its properties, making it a valuable compound for diverse applications.
Propiedades
Número CAS |
68770-72-9 |
|---|---|
Fórmula molecular |
C15H10FNO2 |
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
1-(2-fluorobenzoyl)-3H-indol-2-one |
InChI |
InChI=1S/C15H10FNO2/c16-12-7-3-2-6-11(12)15(19)17-13-8-4-1-5-10(13)9-14(17)18/h1-8H,9H2 |
Clave InChI |
QVYCAEPBKSLOHB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(1S)-2'-[(Dicyclohexylamino)carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14017923.png)
![7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile](/img/structure/B14017924.png)

